9-O-Methyl-4-hydroxyboeravinone B

描述

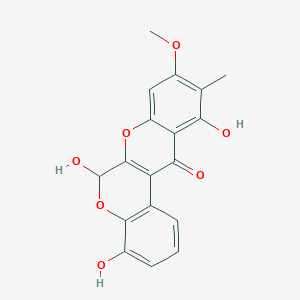

Structure

3D Structure

属性

IUPAC Name |

4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLOGFXLFFWJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 9-O-Methyl-4-hydroxyboeravinone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring phenolic compound belonging to the flavonoid class of molecules. Primarily sourced from the medicinal plant Boerhavia diffusa, and also found in Mirabilis jalapa, this compound is of significant interest to the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities, and insights into its potential mechanisms of action based on current research on related compounds. Detailed experimental protocols for the isolation and evaluation of similar compounds are also presented to facilitate further investigation.

Introduction

This compound is a rotenoid, a class of isoflavonoids, recognized for a variety of biological activities. It is primarily isolated from the roots of Boerhavia diffusa, a plant with a long history of use in traditional medicine. The core chemical structure of this compound is characterized by a chromeno[3,4-b]chromen-12(6H)-one backbone. Its biological activities are thought to be linked to its antioxidant, anti-inflammatory, and hepatoprotective properties. This document aims to consolidate the available technical information on this compound and its close analogs to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄O₇ | [1] |

| Molecular Weight | 342.3 g/mol | [1][2] |

| CAS Number | 333798-10-0 | [1] |

| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [3] |

| Class | Flavonoid, Phenolic Compound | [4][5] |

| Natural Sources | Boerhavia diffusa, Mirabilis jalapa | [4][5] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated | N/A |

| Storage Temperature | 2-8°C | [3] |

Biological Activities and Potential Therapeutic Applications

Research indicates that this compound possesses a range of biological activities, making it a candidate for further investigation in several therapeutic areas.

Antioxidant Activity

The phenolic structure of this compound suggests potent antioxidant properties. It is believed to act by neutralizing free radicals and reducing oxidative damage, which may contribute to its other biological effects. The proposed mechanism involves the inhibition of lipid peroxidation.[5]

Anti-inflammatory Effects

The compound is under investigation for its anti-inflammatory properties.[5] While direct evidence for this compound is limited, studies on the related compound Boeravinone B have shown significant anti-inflammatory activity.

Hepatoprotective Properties

This compound is being explored for its potential to protect the liver from damage.[5] This hepatoprotective effect is likely linked to its ability to modulate reactive oxygen species.[5]

Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways for this compound have not been fully elucidated, research on closely related boeravinones provides valuable insights into its potential mechanisms of action.

Modulation of Inflammatory Pathways

Studies on Boeravinone B suggest that it may exert its anti-inflammatory effects by modulating key signaling pathways. Boeravinone B has been shown to inhibit osteoclast differentiation through the downregulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. It is plausible that this compound shares a similar mechanism.

Figure 1: Hypothesized anti-inflammatory signaling pathway of this compound.

Antioxidant and Cytoprotective Mechanisms

The antioxidant activity of boeravinones is thought to involve the MAP kinase and NF-κB pathways. By scavenging reactive oxygen species (ROS), these compounds can protect cells from oxidative stress-induced damage.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]

- 4. A Box–Behnken Extraction Design and Hepatoprotective Effect of Isolated Eupalitin-3-O-β-D-Galactopyranoside from Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9-O-Methyl-4-hydroxyboeravinone B

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structure elucidation of 9-O-Methyl-4-hydroxyboeravinone B, a rotenoid isolated from the roots of Mirabilis jalapa. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed account of the experimental methodologies and spectroscopic data that were instrumental in determining the compound's molecular structure.

Introduction

This compound is a naturally occurring rotenoid, a class of heterocyclic compounds known for their diverse biological activities. Initially isolated from Mirabilis jalapa, this compound has also been reported in Boerhavia diffusa. The definitive determination of its chemical structure is paramount for understanding its biosynthetic pathways, mechanism of action, and potential therapeutic applications. This guide synthesizes the key experimental evidence that led to the elucidation of its structure.

Isolation and Purification

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried roots of Mirabilis jalapa.

Experimental Protocol: Isolation and Purification

-

Extraction: The air-dried and powdered roots of Mirabilis jalapa (5 kg) were repeatedly extracted with 95% ethanol (B145695) at room temperature. The resulting extracts were combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography (Silica Gel): The ethyl acetate soluble fraction, which showed promising activity, was subjected to column chromatography over silica (B1680970) gel. The column was eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).

-

Further Chromatographic Separation: Fractions containing the compound of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20 to yield pure this compound.

Spectroscopic Data and Structure Determination

The molecular structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition of the compound.

| Parameter | Value |

| Ionization Mode | ESI |

| Molecular Formula | C₁₈H₁₄O₇ |

| Measured m/z | [M+H]⁺ |

| Calculated Mass | 342.0739 |

| Observed Mass | 342.0736 |

Table 1: High-Resolution Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to establish the carbon framework and the placement of protons. 2D NMR experiments, including HSQC and HMBC, were crucial in assigning the complete structure.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 114.9 | 6.85 (d, 8.5) |

| 2 | 128.8 | 7.38 (t, 8.5) |

| 3 | 108.8 | 6.92 (d, 8.5) |

| 4 | 158.8 | - |

| 4a | 107.8 | - |

| 5 | 156.4 | - |

| 6 | 67.8 | 5.58 (s) |

| 6a | 103.5 | - |

| 7a | 151.7 | - |

| 8 | 98.7 | 6.45 (s) |

| 9 | 162.1 | - |

| 10 | 107.5 | - |

| 11 | 160.2 | - |

| 11a | 104.2 | - |

| 12 | 181.2 | - |

| 10-CH₃ | 8.8 | 2.15 (s) |

| 9-OCH₃ | 56.5 | 3.90 (s) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is outlined in the following diagram.

Conclusion

The comprehensive analysis of spectroscopic data, particularly from high-resolution mass spectrometry and a suite of NMR experiments, has unequivocally established the structure of this compound. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry, aiding in the identification of this compound and providing a framework for the structure elucidation of related natural products. Further investigation into the pharmacological properties of this molecule is warranted to explore its full therapeutic potential.

Unveiling 9-O-Methyl-4-hydroxyboeravinone B: A Technical Guide to its Natural Sourcing and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 9-O-Methyl-4-hydroxyboeravinone B, a naturally occurring rotenoid with significant therapeutic potential. The primary focus of this document is its natural source, quantitative analysis, isolation methodologies, and its putative mechanisms of action, particularly its anti-inflammatory and antioxidant properties. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive phenolic compound belonging to the rotenoid class of isoflavonoids.[1] These compounds are of significant interest to the scientific community due to their diverse pharmacological activities. Preliminary investigations suggest that this compound possesses notable anti-inflammatory, antioxidant, and hepatoprotective properties, making it a promising candidate for further therapeutic development.[1] This document consolidates the current knowledge on this compound, with a focus on its natural origins and biological activities.

Natural Source and Quantitative Analysis

The principal natural source of this compound is the root of Boerhavia diffusa Linn.[1], a perennial herb belonging to the Nyctaginaceae family, commonly known as 'Punarnava' in traditional Indian medicine. The plant is widely distributed in tropical and subtropical regions and has a long history of use in ethnopharmacology for treating a variety of ailments. While the primary source is Boerhavia diffusa, the compound has also been reported in Mirabilis jalapa.

Quantitative analysis of rotenoids in Boerhavia diffusa has been a subject of several studies. While specific quantitative data for this compound is limited, studies on the closely related and major rotenoid, boeravinone B, provide valuable insights into the potential concentration of this class of compounds in the plant material.

Table 1: Quantitative Analysis of Boeravinone B in Boerhavia diffusa

| Plant Part | Extraction Method | Analytical Method | Concentration of Boeravinone B (% w/w) | Reference |

| Roots | Methanolic Extraction | HPTLC | 6.63% | Sharma et al. (as cited in ResearchGate) |

| Roots | Hydroalcoholic Extraction | HPTLC | 0.055% | Singh A, et al. (2019)[2] |

| Whole Plant | Not Specified | Not Specified | Not less than 0.005% (as a quality standard) | Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC |

Experimental Protocols

Extraction of Rotenoids from Boerhavia diffusa Roots

The following protocol is a generalized method for the extraction of rotenoids, including this compound, from the roots of Boerhavia diffusa.

Objective: To obtain a crude extract rich in rotenoids.

Materials:

-

Dried and powdered roots of Boerhavia diffusa

-

Methanol (B129727) (analytical grade)

-

Reflux apparatus

-

Rotary evaporator

-

Filtration system (e.g., Whatman No. 1 filter paper)

Procedure:

-

The powdered root material of Boerhavia diffusa is subjected to extraction with methanol.

-

The mixture is refluxed for a period of 2 hours to ensure efficient extraction of the desired compounds.[1]

-

Following reflux, the extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

The resulting crude extract is dried and can be stored at -20°C for further analysis and isolation.[1]

Isolation and Purification of Boeravinone B (Adaptable for this compound)

This protocol, based on the methodology described by Krishnamoorthy et al. (2017) for boeravinone B, can be adapted for the isolation of this compound.

Objective: To isolate and purify the target compound from the crude extract.

Materials:

-

Crude methanolic extract of Boerhavia diffusa roots

-

Silica (B1680970) gel for Thin Layer Chromatography (TLC)

-

TLC mobile phase: Toluene: Ethyl Acetate: Methanol (7:1:2 v/v/v)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

C18 column

-

RP-HPLC mobile phase: Acetonitrile (B52724): Water (50:50 v/v)

-

UV detector

Procedure:

-

Thin Layer Chromatography (TLC):

-

The crude methanolic extract is subjected to preparative TLC using a mobile phase of toluene, ethyl acetate, and methanol in a 7:1:2 ratio.

-

The band corresponding to the putative this compound is identified under UV light and scraped from the plate.

-

The compound is then eluted from the silica gel using a suitable solvent.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The partially purified fraction from TLC is further purified using an RP-HPLC system equipped with a C18 column.

-

An isocratic mobile phase of acetonitrile and water (50:50) is used for elution at a flow rate of 1.0 mL/min.

-

The column temperature is maintained at 35°C.

-

The eluent is monitored using a UV detector, and the fraction corresponding to the peak of this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Biological Activities and Putative Signaling Pathways

This compound is reported to exhibit significant antioxidant and anti-inflammatory activities.[1] While direct studies on the specific signaling pathways modulated by this compound are limited, the mechanisms of action for the broader class of rotenoids and other flavonoids provide a strong basis for a hypothetical model.

Proposed Anti-inflammatory Mechanism via NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby preventing the expression of inflammatory mediators.

Proposed Antioxidant Mechanism via Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1). It is proposed that this compound may activate this pathway, leading to an enhanced cellular antioxidant defense.

Conclusion

This compound, primarily sourced from the roots of Boerhavia diffusa, represents a promising natural compound with significant anti-inflammatory and antioxidant potential. This technical guide has provided a comprehensive overview of its natural source, methods for its extraction and isolation, and its putative molecular mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The provided protocols and pathway diagrams serve as a valuable resource for researchers embarking on the study of this intriguing natural product.

References

The Isolation and Characterization of Rotenoids from Boerhavia diffusa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating and characterizing rotenoids, a significant class of bioactive compounds found in the roots of Boerhavia diffusa L. (Nyctaginaceae). This plant, commonly known as Punarnava, has a rich history in traditional medicine, particularly in the Ayurvedic system, for treating a variety of ailments, including inflammation, gastrointestinal disorders, and cancer.[1][2][3] The therapeutic potential of Boerhavia diffusa is largely attributed to its diverse phytochemical content, with rotenoids such as the boeravinones being of particular interest for their anti-inflammatory, antioxidant, and spasmolytic activities.[4][5][6]

This document outlines the key experimental protocols, from extraction and fractionation to purification and structural elucidation, based on published research. All quantitative data has been consolidated into tables for comparative analysis, and complex workflows are visualized using diagrams to facilitate understanding.

Extraction and Isolation of Rotenoids

The general workflow for isolating rotenoids from Boerhavia diffusa roots involves solvent extraction, fractionation, and a series of chromatographic separations. The initial extraction is typically performed with methanol (B129727) or ethanol, followed by partitioning and column chromatography to separate compounds based on polarity.

General Experimental Workflow

The following diagram illustrates the typical multi-step process for isolating rotenoids from the roots of Boerhavia diffusa.

Detailed Experimental Protocols

Protocol 1: Extraction and Kupchan Partitioning [1][7]

-

Plant Material Preparation: Air-dry the roots of Boerhaavia diffusa in the shade, then pulverize the dried roots into a coarse powder.

-

Extraction: Macerate the powdered root material (e.g., 1 kg) with methanol (3 x 3 L) at room temperature.[1] Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Kupchan Partitioning: Subject the crude methanol extract to Kupchan partitioning to yield fractions of varying polarities. This typically involves sequential partitioning with n-hexane, carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).[1][7]

Protocol 2: Isolation of Boeravinones via Column Chromatography and HPLC [1]

-

Bioassay-Guided Fractionation: Assess the biological activity (e.g., antioxidant activity) of the fractions obtained from Kupchan partitioning. The carbon tetrachloride (CCl₄) fraction has been reported to possess high antioxidant activity.[1][7]

-

Silica Gel Column Chromatography: Subject the most active fraction (e.g., the CCl₄ fraction) to sequential silica gel column chromatography. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[8] This step leads to the isolation of individual rotenoids, such as boeravinone D, G, and H.[1]

Characterization of Isolated Rotenoids

The structures of the isolated rotenoids are elucidated using a combination of spectroscopic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, and to confirm the overall structure.[4]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is used to determine the molecular formula of the isolated compounds.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for molecular weight confirmation, with boeravinone B, for example, showing a typical m/z of 394 [M+H]⁺.

-

UV-Visible Spectrophotometry: This technique provides information about the electronic transitions within the molecule and can be used for quantification. Boeravinone B exhibits a characteristic absorption maximum (λmax) at approximately 290–320 nm.

Isolated Rotenoids from Boerhaavia diffusa

A number of rotenoids, primarily boeravinones, have been isolated and characterized from the roots of Boerhaavia diffusa. These include both known and novel compounds.

| Rotenoid | Reference(s) for Isolation |

| Boeravinone A | [9] |

| Boeravinone B | [2][6][8][9] |

| Boeravinone C | [2] |

| Boeravinone D | [4] |

| Boeravinone E | [4] |

| Boeravinone F | [2] |

| Boeravinone G | [1][4] |

| Boeravinone H | [1][4] |

| Boeravinone O | [10] |

Table 1: A summary of rotenoids isolated from Boerhaavia diffusa.

Bioactivity of Isolated Rotenoids

Several of the isolated boeravinones have been evaluated for their biological activities, demonstrating the therapeutic potential of these compounds.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of isolated rotenoids found that several compounds exhibited inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][10]

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

| Compound 7 | 21.7 ± 0.5 | 25.5 ± 0.6 |

Table 2: COX-1 and COX-2 inhibitory activities of a rotenoid isolated from Boerhaavia diffusa.[5][10]

Furthermore, Boeravinone B has demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, showing a 56.6% reduction in inflammation at a dose of 50 mg/kg.[5][6]

Antioxidant and Genoprotective Effects

Boeravinones G, D, and H have shown remarkable radical-scavenging activity.[1] Boeravinone G, in particular, has been identified as a potent antioxidant.[11]

The antioxidant mechanism of Boeravinone G has been shown to involve the MAP kinase and NF-kB signaling pathways.[11]

Spasmolytic Activity

A bioassay-guided separation revealed that boeravinone G, boeravinone E, and another isolated rotenoid exhibited spasmolytic activity on intestinal motility in vitro.[4]

Conclusion

The rotenoids isolated from Boerhaavia diffusa, particularly the boeravinones, represent a promising class of natural products with a range of pharmacological activities. The methodologies outlined in this guide provide a framework for the extraction, isolation, and characterization of these compounds, which is essential for further drug discovery and development efforts. The potent anti-inflammatory and antioxidant properties of specific boeravinones warrant further investigation into their mechanisms of action and potential therapeutic applications.

References

- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of new rotenoids from Boerhaavia diffusa and evaluation of their effect on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]

- 9. plantsjournal.com [plantsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

9-O-Methyl-4-hydroxyboeravinone B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the discovery, background, and known biological activities of this compound. Information regarding its physicochemical properties, natural sources, and putative mechanisms of action are presented. While the body of research on this specific molecule is emerging, this document aims to consolidate the available data to support further investigation and drug development efforts.

Introduction

This compound is a bioactive phenolic derivative primarily sourced from the roots of Boerhavia diffusa, a plant belonging to the Nyctaginaceae family.[1] It has also been reported in Mirabilis jalapa.[2] The compound is characterized by a distinct chemical structure featuring methylation and hydroxylation, which are believed to contribute to its biological activities.[1] Preliminary investigations suggest that this compound possesses antioxidant, anti-inflammatory, and hepatoprotective properties.[1] This has positioned it as a compound of interest for potential therapeutic applications in conditions associated with oxidative stress and inflammation, such as liver disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄O₇ | [1][2] |

| Molecular Weight | 342.3 g/mol | [1][2] |

| CAS Number | 333798-10-0 | [1][2] |

| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [2] |

Discovery and Natural Occurrence

This compound is a natural product isolated from the plant kingdom.

Botanical Sources

The primary botanical source of this compound is the roots of Boerhavia diffusa Linn.[1] This plant, commonly known as "Punarnava," is a perennial creeping weed found in tropical and subtropical regions and has a long history of use in traditional and folklore medicine. The compound has also been identified in Mirabilis jalapa, another member of the Nyctaginaceae family.[2]

Isolation and Purification

Detailed experimental protocols for the original isolation and purification of this compound are not extensively available in the public domain at the time of this writing. The following is a generalized workflow based on standard phytochemical extraction and isolation techniques.

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

The biological activities of this compound are currently under investigation. The available information suggests a role in modulating oxidative stress and inflammatory pathways.

Antioxidant Activity

This compound is reported to possess antioxidant properties.[1] The proposed mechanisms include the inhibition of lipid peroxidation and the neutralization of free radicals, which contribute to its protective effect against oxidative stress.[1]

Anti-inflammatory Activity

The compound is also under investigation for its potential anti-inflammatory benefits.[1] The modulation of inflammatory pathways is a key area of interest for its therapeutic applications.

Specific quantitative data on the anti-inflammatory activity of purified this compound, including IC50 values for key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) or its effects on inflammatory cytokine production, are not detailed in the currently accessible literature.

Putative Signaling Pathways

The mode of action of this compound is thought to involve the modulation of multiple biochemical pathways.[1] Based on its classification as a phenolic antioxidant and its reported anti-inflammatory effects, potential signaling pathway interactions can be hypothesized.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Future Directions

Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Comprehensive Biological Screening: Quantitative assessment of its antioxidant and anti-inflammatory activities using a panel of in vitro and in vivo assays.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by the compound.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Medicinal Chemistry Efforts: Synthesis of analogs to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Conclusion

This compound is a promising natural product with potential applications in the management of diseases associated with oxidative stress and inflammation. While the current body of scientific literature provides a foundational understanding of its properties, significant further research is required to fully characterize its pharmacological profile and validate its therapeutic potential. This technical guide serves as a resource to encourage and guide future research and development efforts centered on this intriguing molecule.

References

In-Depth Technical Guide: Physicochemical Properties of 9-O-Methyl-4-hydroxyboeravinone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoid (B1168493) compounds. It has been identified in the roots of medicinal plants such as Boerhavia diffusa and Mirabilis jalapa[1][2]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The document details its structural and physical characteristics, alongside methodologies for its isolation and analysis. Furthermore, it explores the biological context of related compounds, focusing on relevant signaling pathways, and provides representative experimental protocols for assessing its potential antioxidant and anti-inflammatory activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The structural and physical properties of this compound are summarized below. Data is compiled from various chemical databases and scientific literature. It is important to note that while some properties have been determined experimentally, others are computationally predicted.

Structural and Chemical Identity

| Property | Value | Source |

| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | PubChem |

| Synonyms | This compound | ChemSrc |

| CAS Number | 333798-10-0 | ChemSrc |

| Molecular Formula | C₁₈H₁₄O₇ | PubChem |

| Molecular Weight | 342.3 g/mol | PubChem |

| InChI | InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | PubChem |

| InChIKey | HTLOGFXLFFWJOX-UHFFFAOYSA-N | PubChem |

| SMILES | CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | PubChem |

Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Data not found in the surveyed literature. |

| Boiling Point | 672.9 ± 55.0 °C at 760 mmHg | Predicted value. |

| Density | 1.6 ± 0.1 g/cm³ | Predicted value. |

| Solubility | Not specifically documented. Generally, rotenoids are soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate, with limited solubility in water. | General characteristic of the compound class. |

| LogP | 3.43 | Predicted value, indicating moderate lipophilicity. |

| Storage Temperature | 2-8 °C | Recommended for long-term stability. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in public databases. The information below is based on data available for closely related boeravinone compounds and general characteristics of the rotenoid scaffold. This section will be updated as more specific data becomes available.

-

¹H-NMR Spectroscopy: Proton NMR is crucial for elucidating the substitution pattern on the aromatic rings and the stereochemistry of the B/C ring junction. Expected signals would include aromatic protons, methoxy (B1213986) group protons, and methyl group protons, with chemical shifts and coupling constants characteristic of the rotenoid structure.

-

¹³C-NMR Spectroscopy: Carbon NMR provides information on the number and types of carbon atoms in the molecule. PubChem indicates the existence of a ¹³C NMR spectrum, though the data is not directly accessible. The spectrum would be expected to show signals for carbonyl carbons, aromatic carbons, and aliphatic carbons, including those of the methyl and methoxy groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and provide the exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments would be instrumental in confirming the core structure and the positions of substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups present in the molecule.

-

UV-Vis Spectroscopy: The UV-Vis spectrum would exhibit absorption maxima characteristic of the chromophoric system of the rotenoid scaffold.

Experimental Protocols

The following sections provide detailed, representative methodologies for the isolation and biological evaluation of rotenoids like this compound. These protocols are based on established procedures for similar compounds and can be adapted for specific research needs.

Isolation and Purification of Rotenoids from Plant Material

This protocol describes a general method for the extraction and isolation of rotenoids from the roots of Boerhavia diffusa or Mirabilis jalapa.

References

An In-depth Technical Guide to 9-O-Methyl-4-hydroxyboeravinone B

CAS Number: 333798-10-0

This technical guide provides a comprehensive overview of 9-O-Methyl-4-hydroxyboeravinone B, a naturally occurring rotenoid with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities and mechanisms of action of this compound.

Introduction

This compound is a flavonoid derivative primarily isolated from the medicinal plants Boerhavia diffusa and Mirabilis jalapa.[1] Belonging to the class of rotenoids, this compound has garnered scientific interest for its potential anti-inflammatory, antioxidant, and hepatoprotective properties.[1] Its chemical structure, characterized by a chromeno[3,4-b]chromen-12-one core with specific hydroxyl and methoxy (B1213986) substitutions, is believed to be central to its biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 333798-10-0 | [2] |

| Molecular Formula | C₁₈H₁₄O₇ | [2] |

| Molecular Weight | 342.3 g/mol | [2] |

| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [2] |

| Synonyms | This compound, 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno(3,4-b)chromen-12-one | [2] |

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related boeravinone compounds provide valuable insights into its potential efficacy.

Hepatoprotective Activity

Research on the related compound, boeravinone B, has demonstrated significant hepatoprotective effects. In an in vitro study using human liver cancer (HepG2) cells, boeravinone B showed a dose-dependent protection against D-galactosamine-induced toxicity.

Table 1: In Vitro Hepatoprotective Activity of Boeravinone B [3]

| Compound | Concentration (µg/mL) | % Hepatoprotection |

| Boeravinone B | 100 | 40.89 |

| Boeravinone B | 200 | 62.21 |

| Silymarin (Standard) | 100 | 78.7 |

| Silymarin (Standard) | 200 | 84.34 |

Antioxidant Activity

Studies on other boeravinone derivatives, such as boeravinone G, H, and D, have highlighted their potent antioxidant capabilities. The free radical scavenging activity of these compounds was evaluated using Electron Spin Resonance (ESR) spectroscopy.

Table 2: Antioxidant (Scavenger) Activity of Boeravinone Derivatives [4]

| Compound | Concentration (mg/mL) | % Scavenger Activity |

| Boeravinone G | 0.5 | 65.9 ± 3.3 |

| Boeravinone H | 0.5 | 50.2 ± 2.4 |

| Boeravinone D | 0.5 | 48.6 ± 1.4 |

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids, including boeravinones, is often attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). This is typically achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, often via modulation of the NF-κB signaling pathway.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

In Vitro Hepatoprotective Activity Assay

This protocol is adapted from a study on boeravinone B and is suitable for evaluating the hepatoprotective effects of this compound against toxin-induced liver cell injury.[3]

Objective: To determine the ability of the test compound to protect HepG2 cells from D-galactosamine-induced cytotoxicity.

Materials:

-

Human liver cancer cell line (HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound

-

D-galactosamine

-

Silymarin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

24-well plates

Procedure:

-

Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the HepG2 cells into 24-well plates at a density of 1 × 10⁵ cells per well and incubate overnight to allow for cell attachment.

-

Treatment:

-

After 24 hours, remove the medium.

-

Treat the cells with varying concentrations of this compound (e.g., 100 and 200 µg/mL) and the positive control, Silymarin (e.g., 250 and 500 µg/mL), in separate wells.

-

Incubate the plates for 2 hours.

-

-

Induction of Toxicity: Following the pre-treatment, add D-galactosamine to a final concentration of 40 mM to all wells except the untreated control.

-

Incubation: Incubate the plates for an additional 2 hours.

-

Cell Viability Assay (MTT):

-

Remove the medium and add MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation: Calculate the percentage of hepatoprotection using the formula: % Protection = [(Absorbance of treated cells - Absorbance of toxin-treated cells) / (Absorbance of control cells - Absorbance of toxin-treated cells)] x 100

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.

Objective: To measure the ability of this compound to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

-

This compound

-

DPPH solution (in methanol)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compound and the positive control in methanol. Prepare a working solution of DPPH in methanol.

-

Assay:

-

In a 96-well plate, add different concentrations of the test compound to the wells.

-

Add methanol to the control wells.

-

Add the DPPH solution to all wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol provides a method to assess the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in activated macrophages.

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS)

-

L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% antibiotics. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound or L-NAME for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production.

Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific interaction of this compound with this pathway requires further investigation, a general representation of this pathway is provided below.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The data from related boeravinone compounds strongly suggest its potential as a hepatoprotective, antioxidant, and anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research and development of this compound for therapeutic applications. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the in vitro and in vivo efficacy of this compound.

References

- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]

- 2. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 9-O-Methyl-4-hydroxyboeravinone B: A Technical Guide for Researchers

Introduction: 9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of heterocyclic compounds, primarily isolated from the roots of Boerhavia diffusa Linn. (Nyctaginaceae). This plant has a long history of use in traditional medicine for treating a variety of ailments, suggesting a rich phytochemical composition with therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, with a focus on its antioxidant, anti-inflammatory, hepatoprotective, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this novel compound.

Core Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of the broader boeravinone class of compounds have been investigated. The following tables summarize the available quantitative data for closely related boeravinones, which provide a strong indication of the potential bioactivities of this compound.

Table 1: Antioxidant Activity of Related Boeravinones

| Compound | Assay | IC50 Value / Activity | Reference |

| Boeravinone G | DPPH Radical Scavenging | Potent scavenging activity | [1] |

| Boeravinone G | ABTS Radical Scavenging | Potent scavenging activity | [1] |

| Boeravinone G | Superoxide Dismutase (SOD) Activity | Increased SOD activity in Caco-2 cells | [1] |

Table 2: Anti-inflammatory Activity of Related Boeravinones

| Compound | Assay | Effect | Reference |

| Boeravinone B | Inhibition of inflammatory mediators | Reduced levels of PGE2, NF-κB, and COX-2 | [2] |

| Boeravinone B | Inhibition of pro-inflammatory cytokines | Reduced levels of IL-1, IL-6, IL-10, IL-1β, and TNF-α | [2] |

Table 3: Hepatoprotective Activity of Boeravinone B

| Compound | Cell Line | Toxin | Concentration | % Protection | Reference |

| Boeravinone B | HepG2 | Galactosamine (40 mM) | 100 µg/mL | 40.89% | [3] |

| Boeravinone B | HepG2 | Galactosamine (40 mM) | 200 µg/mL | 62.21% | [3] |

Table 4: Cytotoxic Activity of Boerhavia diffusa Extracts (Containing Boeravinones)

| Extract | Cell Line | IC50 Value / Activity | Reference |

| Ethanolic Extract | SiHa (Cervical Cancer) | 47.1% inhibition at 125 µg/mL | [4] |

| Methanolic Extract | MCF-7 (Breast Cancer) | 46.8% reduction in cell viability at 320 µg/mL | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on established protocols for similar compounds.

Antioxidant Activity Assays

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare a series of concentrations of this compound in methanol.

-

Ascorbic acid or Trolox is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[2]

-

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound in a 96-well microplate.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.[2]

-

Anti-inflammatory Activity Assay

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

-

Nitrite (B80452) Determination (Griess Assay):

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the collected supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

-

Calculation:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value is determined from the dose-response curve.

-

Cytotoxicity Assay

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., HepG2, MCF-7, A549) in their appropriate growth media and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

-

The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

In Vitro Hepatoprotective Activity Assay

-

Cell Culture:

-

Culture HepG2 human hepatoma cells in MEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.

-

-

Induction of Hepatotoxicity:

-

Seed HepG2 cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Induce liver injury by exposing the cells to a hepatotoxin such as carbon tetrachloride (CCl4) or galactosamine for a specified period (e.g., 1.5 hours for CCl4).[2]

-

-

Assessment of Hepatoprotection:

-

Measure cell viability using the MTT assay as described above.

-

Measure the levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the culture medium using commercially available kits.

-

Measure markers of oxidative stress, such as malondialdehyde (MDA) levels and reduced glutathione (B108866) (GSH) levels, in the cell lysates.

-

-

Calculation:

-

The percentage of protection is calculated by comparing the results from the compound-treated groups with the toxin-only treated group.

-

Signaling Pathways and Mechanisms of Action

The biological effects of boeravinones are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress responses.

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of compounds structurally related to this compound are often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed inhibition of the MAPK signaling pathway.

Experimental Workflow for Investigating Signaling Pathway Modulation

To confirm the inhibitory effects of this compound on these pathways, Western blot analysis is a standard and effective method.

Caption: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

This compound, a constituent of the medicinally important plant Boerhavia diffusa, represents a promising lead compound for the development of novel therapeutic agents. Based on the activities of closely related boeravinones, it is likely to possess significant antioxidant, anti-inflammatory, and hepatoprotective properties, potentially mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Further research is warranted to isolate or synthesize pure this compound and conduct comprehensive in vitro and in vivo studies to definitively establish its biological activity profile and elucidate its precise mechanisms of action. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. This compound, CasNo.333798-10-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

9-O-Methyl-4-hydroxyboeravinone B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoids, primarily isolated from the roots of Boerhaavia diffusa and has also been reported in Mirabilis jalapa.[1][2] This comprehensive technical guide provides a detailed overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄O₇ | [2] |

| Molecular Weight | 342.3 g/mol | [1][2] |

| IUPAC Name | 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [2] |

| CAS Number | 333798-10-0 | [1] |

| Appearance | White powder | [3] |

| Purity | 99% | [3] |

| Storage | Sealed and preserved | [3] |

Biological Activities and Quantitative Data

This compound and its closely related analogs, primarily other boeravinones, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic effects. Due to the limited specific quantitative data for this compound, data for closely related boeravinones are also included for comparative purposes and to infer potential activities.

Anti-inflammatory Activity

The anti-inflammatory properties of boeravinones are attributed, in part, to their ability to inhibit cyclooxygenase (COX) enzymes.

| Compound | Assay | IC₅₀ (µM) | Source |

| Boeravinone B | COX-1 Inhibition | >100 | [4] |

| COX-2 Inhibition | 45.3 ± 1.2 | [4] | |

| Boeravinone C | COX-1 Inhibition | 85.6 ± 2.1 | [4] |

| COX-2 Inhibition | 29.8 ± 0.9 | [4] | |

| Boeravinone H | COX-1 Inhibition | 21.1 ± 0.8 | [4] |

| COX-2 Inhibition | 26.7 ± 0.7 | [4] | |

| Ibuprofen (Standard) | COX-1 Inhibition | 2.2 ± 0.1 | [4] |

| COX-2 Inhibition | 48.5 ± 1.5 | [4] | |

| Celecoxib (Standard) | COX-1 Inhibition | >100 | [4] |

| COX-2 Inhibition | 0.04 ± 0.002 | [4] |

Cytotoxic Activity

A compound identified as 4,6,11-trihydroxy-9-methoxy-10-methylchromeno[3,4-b]chromen-12(6H)-one, which corresponds to the chemical structure of this compound, has been evaluated for its cytotoxic effects against cancer cell lines.

| Cell Line | IC₅₀ (µM) | Source |

| HeLa (Cervical Cancer) | 8.40 | [4] |

| SKBR-3 (Breast Cancer) | 17.6 | [4] |

Hepatoprotective Activity

The hepatoprotective potential of boeravinones has been investigated in vitro using liver cell lines.

| Compound | Cell Line | Concentration (µg/mL) | % Cell Viability | Toxin | Source |

| Boeravinone B | HepG2 | 100 | 40.89 | Galactosamine | [5] |

| HepG2 | 200 | 62.21 | Galactosamine | [5] | |

| Silymarin (Standard) | HepG2 | 100 | 78.7 | Galactosamine | [5] |

| HepG2 | 200 | 84.34 | Galactosamine | [5] |

Experimental Protocols

Isolation of Boeravinones from Boerhaavia diffusa (General Protocol)

This protocol is based on methods described for the isolation of various boeravinones and can be adapted for the specific isolation of this compound.

1. Extraction:

-

Air-dried and powdered roots of Boerhaavia diffusa are extracted with methanol (B129727) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

The fractions are concentrated, and the ethyl acetate fraction, typically rich in rotenoids, is selected for further purification.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate different components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Isolation and Identification:

-

Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

The purified compounds are identified and characterized using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with literature data.

In Vitro Anti-inflammatory Assay: COX Inhibition

1. Enzyme Preparation:

-

Ovine COX-1 and COX-2 enzymes are used.

2. Assay Procedure:

-

The assay is performed in a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

The test compound (dissolved in DMSO) is pre-incubated with the enzyme at room temperature.

-

The reaction is initiated by the addition of arachidonic acid as the substrate.

-

The reaction is terminated after a specific time by adding a solution of HCl.

-

Prostaglandin E₂ (PGE₂) production is measured using an enzyme immunoassay (EIA) kit.

3. Data Analysis:

-

The percentage of inhibition of PGE₂ production is calculated relative to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Hepatoprotective Assay: MTT Assay in HepG2 Cells

1. Cell Culture:

-

Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Assay Procedure:

-

HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound for a specified period.

-

A hepatotoxin (e.g., carbon tetrachloride or galactosamine) is then added to induce cell damage, and the cells are incubated for another period.

-

After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

3. Data Analysis:

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathway Modulation

Studies on boeravinone B, a close structural analog of this compound, have provided insights into the potential signaling pathways modulated by this class of compounds. The primary pathways implicated in its anti-inflammatory and other biological effects are the NF-κB and MAPK signaling pathways.[6]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Boeravinone B has been shown to inhibit the activation of NF-κB induced by RANKL in osteoclast precursor cells.[6] This inhibition is likely a key mechanism for its anti-inflammatory effects.

Figure 1. Postulated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and differentiation. Boeravinone B has been observed to suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in RANKL-stimulated osteoclasts.[6]

Figure 2. Postulated inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

This compound, a rotenoid from Boerhaavia diffusa and Mirabilis jalapa, and its related compounds have demonstrated promising anti-inflammatory, antioxidant, hepatoprotective, and cytotoxic activities. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism underlying these effects. While the available data, particularly for closely related boeravinones, are encouraging, further research is warranted to fully elucidate the therapeutic potential of this compound.

Future studies should focus on:

-

Specific Quantification: Determining the IC₅₀ values of this compound in a wider range of antioxidant and anti-inflammatory assays.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

-

Mechanism of Action: Further investigating the precise molecular targets and signaling pathways modulated by this compound.

-

Synthesis: Developing an efficient and scalable synthetic route to facilitate further research and potential drug development.

This comprehensive review provides a solid foundation for future investigations into this compound as a potential lead compound for the development of novel therapeutics.

References

- 1. This compound | 333798-10-0 | INA79810 [biosynth.com]

- 2. This compound | C18H14O7 | CID 487168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journalajrib.com [journalajrib.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Pathways of 9-O-Methyl-4-hydroxyboeravinone B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature providing specific details on the antioxidant pathways of 9-O-Methyl-4-hydroxyboeravinone B is limited. This guide will therefore focus on the well-documented antioxidant activities and associated molecular pathways of Boeravinone G , a structurally related rotenoid isolated from the same plant, Boerhaavia diffusa. The information presented here on Boeravinone G serves as a scientifically informed proxy to elucidate the potential mechanisms of action for this compound.

Introduction

This compound is a rotenoid found in plants such as Mirabilis jalapa and Boerhaavia diffusa.[1] Rotenoids, a class of isoflavonoids, are known for a variety of pharmacological effects, including anti-inflammatory and antioxidant properties.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidant compounds can mitigate this damage and are therefore of significant interest in drug development.

This technical guide provides an in-depth overview of the potential antioxidant pathways of this compound, primarily through the lens of its close analog, Boeravinone G. It includes a summary of quantitative antioxidant data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.

Core Antioxidant Mechanisms

The antioxidant activity of compounds like Boeravinone G is multifaceted, involving both direct radical scavenging and the modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

Boeravinone G has been shown to directly scavenge free radicals. This has been demonstrated through various in vitro assays that measure the ability of a compound to neutralize stable radicals.

Cellular Antioxidant Effects

In cellular models, Boeravinone G exhibits protective effects against oxidative stress. It has been observed to:

-

Inhibit the formation of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation.[3][4]

-

Reduce the production of reactive oxygen species (ROS).[5][6]

-

Increase the activity of superoxide (B77818) dismutase (SOD), a key endogenous antioxidant enzyme.[3][4][5]

-

Protect against hydrogen peroxide (H₂O₂)-induced DNA damage.[5][6]

Signaling Pathways in Antioxidant Activity

Boeravinone G appears to exert its antioxidant effects through the modulation of key signaling pathways that regulate the cellular response to oxidative stress.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and the immune response. Oxidative stress can activate NF-κB, leading to the expression of pro-inflammatory genes. Boeravinone G has been shown to reduce the levels of phosphorylated NF-κB p65, suggesting that it can suppress this pro-inflammatory signaling cascade.[3][5][7]

MAP Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including the response to stress. Certain MAPKs, such as ERK1/2, are activated by oxidative stress. Boeravinone G has been found to reduce the levels of phosphorylated ERK1 (pERK1), indicating an interaction with this pathway.[3][5]

Nrf2/HO-1 Pathway

While not explicitly demonstrated for Boeravinone G in the reviewed literature, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the endogenous antioxidant response and a common target for antioxidant compounds. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1). Given the observed increase in SOD activity, it is plausible that Boeravinone G, and by extension this compound, may also act through the Nrf2/HO-1 pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data available for the antioxidant activity of Boeravinone G and other relevant compounds from Boerhaavia diffusa.

Table 1: In Vitro Antioxidant Activity of Boerhaavia diffusa Extracts

| Assay | Extract | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Ethanolic | 81.94% inhibition at 1000 µg/mL | [8] |

| DPPH Radical Scavenging | Chloroform | 42.58% inhibition at 1000 µg/mL | [8] |

| Nitric Oxide Scavenging | Ethanolic | 71.35% inhibition at 250 µg/mL | [8] |

| ABTS Radical Scavenging | - | 454.79 | [9] |

| DPPH Radical Scavenging | - | 384.08 | [9] |

Table 2: Cellular Antioxidant Effects of Boeravinone G

| Assay | Treatment | Concentration | Effect | Reference |

| TBARS Formation | H₂O₂/Fe²⁺ | 0.1-1 ng/mL | Significant reduction | [3][4] |

| ROS Formation | H₂O₂/Fe²⁺ | 0.1-1 ng/mL | Significant reduction | [5][10] |

| SOD Activity | H₂O₂/Fe²⁺ | 0.1-1 ng/mL | Counteracted decrease in activity | [3][4][5] |

| DNA Damage (Comet Assay) | H₂O₂ | 0.1-1 ng/mL | Significant reduction | [3] |

| pERK1 Levels | H₂O₂/Fe²⁺ | 0.3 and 1 ng/mL | Significant reduction | [3][5] |

| Phospho-NF-κB p65 Levels | H₂O₂/Fe²⁺ | 0.3 and 1 ng/mL | Significant reduction | [3][5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of antioxidant pathways.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11]

Materials:

-

DPPH solution (0.004% in ethanol (B145695) or methanol)[12]

-

Test compound dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid)[12]

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound (e.g., 25, 50, 100, 150 µg/mL).[12]

-

Mix 1 mL of each dilution with 1 mL of the DPPH solution.[12]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[11][12]

-

Use the solvent without the test compound as a blank.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[12]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[13][14]

Materials:

-

HepG2 cells (or other suitable cell line)

-

96-well black, clear-bottom tissue culture plates

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or another peroxyl radical initiator

-

Quercetin (as a standard)

-

Fluorescence plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and grow to confluency.[15]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with the test compound and DCFH-DA for 1 hour at 37°C.[13]

-

Wash the cells to remove the treatment solution.

-

Add the radical initiator (e.g., ABAP) to induce oxidative stress.[13]

-

Immediately measure the fluorescence kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[13]

-

Calculate the area under the curve (AUC) for both control and treated cells.

-

Determine the CAA value using the formula: CAA unit = 100 – (∫SA / ∫CA) × 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area from the control curve.

Nitric Oxide (NO) Scavenging Activity (Griess Assay)

This assay is used to determine the concentration of nitrite (B80452), a stable and oxidized product of nitric oxide.[16][17]

Materials:

-

Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[16]

-

Cell culture supernatant or other biological samples

-

Sodium nitrite (for standard curve)

-

Spectrophotometer

Procedure:

-

Collect the cell culture supernatant.

-

Mix 150 µL of the supernatant with 130 µL of deionized water and 20 µL of Griess reagent.[16]

-

Incubate at 37°C for 15 minutes.[16]

-

Measure the absorbance at 540 nm.[16]

-

Calculate the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Western Blot for Signaling Proteins (Nrf2, HO-1, p-NF-κB)

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[18]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-phospho-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells to extract total protein.[18]

-

Determine the protein concentration using a Bradford or BCA assay.[18]

-

Separate the proteins by size using SDS-PAGE.[18]

-

Transfer the separated proteins to a PVDF membrane.[18]

-

Block the membrane to prevent non-specific antibody binding.[18]

-